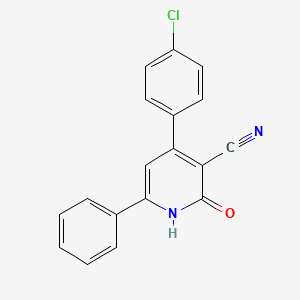![molecular formula C20H22N6O B5626957 5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5626957.png)
5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound of interest is a complex molecule with significant potential in various scientific fields. While the exact compound specified was not directly found, related compounds have been synthesized and studied for their structural, physical, and chemical properties, providing valuable insights into the behavior and applications of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, multicomponent reactions, or modifications of existing molecules through various chemical reactions. For example, the synthesis of similar pyrazole and pyrimidine derivatives involves reactions between specific precursors like thiobarbituric acid and phenylpyrazole carbaldehydes, or through multicomponent reactions involving arylglyoxal monohydrates and barbituric acid derivatives, demonstrating the complexity and versatility of synthetic approaches in this chemical domain (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry, alongside elemental analysis. These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of its functional groups, crucial for understanding its chemical behavior and interactions (Ryzhkova et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents leading to the formation of new heterocyclic systems. These reactions are pivotal in exploring the potential applications of these compounds in medicinal chemistry and material science. The transformation of pyrazoline and pyrimidine derivatives through reactions with cyclohexylamine or amidines highlights the diversity of chemical properties and reactivity patterns these compounds exhibit (Dzvinchuk, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the practical applications of these compounds. X-ray crystallography provides detailed information on the molecular and crystal structure, enabling the prediction and analysis of the compound's behavior in various environments. Such structural analyses are essential for the design of compounds with desired physical properties (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are of paramount importance. Studies often focus on the compound's potential biological activity, interaction with biological receptors, and its role in forming supramolecular aggregates, which are crucial for applications in drug design and material science (Low et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-10-15(2)26(24-14)18-8-9-25(13-18)19(27)16-11-21-20(22-12-16)23-17-6-4-3-5-7-17/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKCBFDRWMVRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-4-methyl-N-[1-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5626885.png)
![2-{[4'-(methylsulfonyl)biphenyl-3-yl]oxy}acetamide](/img/structure/B5626886.png)
![N-(3-bromo-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5626894.png)
![2-{[(3-hydroxyphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B5626898.png)

![({4-ethyl-5-[1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5626909.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylpyridazine-4-carboxamide](/img/structure/B5626917.png)
![4-{[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}-1-propylpyrrolidin-2-one](/img/structure/B5626923.png)


![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)
![N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5626965.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)